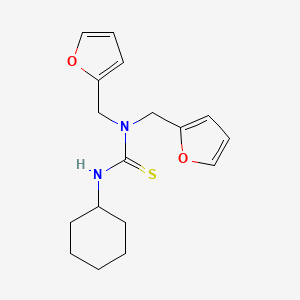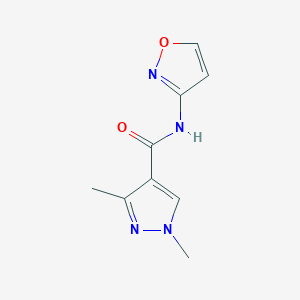![molecular formula C17H11ClF3N3O2 B10900172 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes multiple halogenated phenyl groups and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)-3-(2,4-difluorophenyl)urea
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-pyridinecarboxamide
Uniqueness
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of halogenated phenyl groups and pyrazole ring. This structure imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H11ClF3N3O2 |
|---|---|
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-8-11(2-3-13(12)20)26-9-24-6-5-16(23-24)17(25)22-15-4-1-10(19)7-14(15)21/h1-8H,9H2,(H,22,25) |
InChI-Schlüssel |
NXLZAPBMXRSVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10900119.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)
![2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10900157.png)
![N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10900171.png)
